molecular formula C7H6N2OS B3331025 Thieno[3,2-d]pyrimidin-2-ylmethanol CAS No. 77294-16-7

Thieno[3,2-d]pyrimidin-2-ylmethanol

Cat. No. B3331025
CAS RN: 77294-16-7
M. Wt: 166.2 g/mol
InChI Key: YTGJUHNVTIAFRE-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-2-ylmethanol is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known for their diverse biological activities and are often used in the development of new therapeutic agents .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-2-ylmethanol involves several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The synthesis can also involve the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-2-ylmethanol is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds shows specific hydrogen bonding patterns and molecular arrangement present within the molecule .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-2-ylmethanol undergoes various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .

Mechanism of Action

Thieno[3,2-d]pyrimidin-2-ylmethanol and its derivatives have been found to exhibit significant biological activity. For instance, they have been synthesized as EZH2 inhibitors and have shown antiproliferative activity against various cancer cell lines .

properties

IUPAC Name

thieno[3,2-d]pyrimidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-7-8-3-6-5(9-7)1-2-11-6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJUHNVTIAFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-d]pyrimidin-2-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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